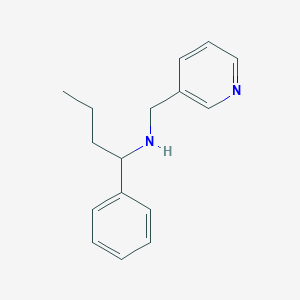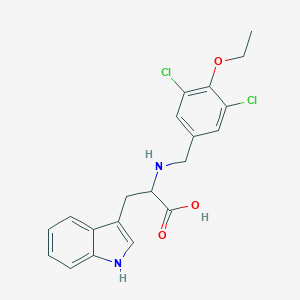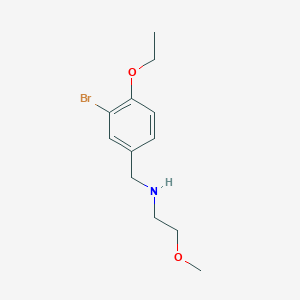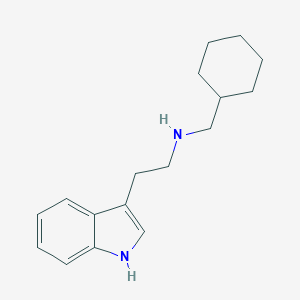
N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine, also known as PB28, is a selective androgen receptor modulator (SARM) that has gained attention in recent years due to its potential applications in scientific research. PB28 has been shown to have a high affinity for the androgen receptor and has been studied for its potential use in treating muscle wasting and bone density loss in patients with conditions such as cancer and osteoporosis. In
科学研究应用
N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine has been studied extensively for its potential applications in treating muscle wasting and bone density loss in patients with conditions such as cancer and osteoporosis. It has also been studied for its potential use in hormone replacement therapy, as it has been shown to be a selective agonist of the androgen receptor with minimal side effects. Additionally, this compound has been studied for its potential use in enhancing athletic performance, although this application is controversial and requires further research.
作用机制
N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine works by selectively binding to the androgen receptor and activating it, leading to increased protein synthesis and muscle growth. It has also been shown to have anabolic effects on bone tissue, leading to increased bone density. This compound is a selective agonist of the androgen receptor, meaning that it has minimal effects on other hormone receptors and therefore has fewer side effects than traditional anabolic steroids.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased muscle mass and strength, increased bone density, and improved overall physical performance. It has also been shown to have minimal side effects compared to traditional anabolic steroids, making it a potentially safer alternative for hormone replacement therapy and other medical applications.
实验室实验的优点和局限性
N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine has several advantages for use in lab experiments, including its high affinity for the androgen receptor and its selectivity for this receptor. It also has minimal side effects, making it a safer alternative to traditional anabolic steroids. However, there are also limitations to using this compound in lab experiments, including its high cost and the potential for off-target effects on other hormone receptors.
未来方向
There are several future directions for N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine research, including further studies on its potential applications in treating muscle wasting and bone density loss in patients with cancer and osteoporosis. Additionally, research on the potential use of this compound in hormone replacement therapy and other medical applications is ongoing. Further studies on the safety and efficacy of this compound for enhancing athletic performance are also needed, as this application is controversial and requires further research.
Conclusion:
This compound is a selective androgen receptor modulator that has gained attention in recent years for its potential applications in scientific research. It has been shown to have a high affinity for the androgen receptor and has been studied for its potential use in treating muscle wasting and bone density loss in patients with conditions such as cancer and osteoporosis. This compound has also been studied for its potential use in hormone replacement therapy and other medical applications, as well as for enhancing athletic performance. While there are limitations to using this compound in lab experiments, its selectivity for the androgen receptor and minimal side effects make it a potentially safer alternative to traditional anabolic steroids. Further research is needed to fully understand the potential applications of this compound in scientific research and medicine.
合成方法
N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine can be synthesized through a multi-step process that involves the reaction of 3-pyridinemethylamine with 1-phenylbutanol in the presence of a strong base such as sodium hydride. The resulting intermediate is then treated with a variety of reagents and catalysts to produce the final product, this compound. This method has been optimized to produce high yields of pure this compound and has been used in numerous studies to produce the compound for research purposes.
属性
分子式 |
C16H20N2 |
|---|---|
分子量 |
240.34 g/mol |
IUPAC 名称 |
1-phenyl-N-(pyridin-3-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C16H20N2/c1-2-7-16(15-9-4-3-5-10-15)18-13-14-8-6-11-17-12-14/h3-6,8-12,16,18H,2,7,13H2,1H3 |
InChI 键 |
VVAXQFPBTDWMCV-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)NCC2=CN=CC=C2 |
规范 SMILES |
CCCC(C1=CC=CC=C1)NCC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)


![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271593.png)
![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271594.png)


![2-[({3-[(1-phenyl-1H-tetraazol-5-yl)thio]propyl}amino)methyl]benzoic acid](/img/structure/B271600.png)
![2-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B271603.png)

